2-(4-Cyclohexylbenzenesulfonamido)acetic acid
Description
Properties
IUPAC Name |
2-[(4-cyclohexylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,15H,1-5,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHJVTXFWWPGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylbenzenesulfonamido)acetic acid typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-Cyclohexylbenzenesulfonamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
The para-substituent on the benzene ring significantly influences molecular geometry, solubility, and biological activity. Key analogues include:
Halogenated Derivatives
- 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid (): Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.76 g/mol Key Feature: A chlorine atom at the para position and a phenyl group on the α-carbon of the acetic acid.
- 2-(4-Bromobenzenesulfonamido)acetic acid (): Molecular Formula: C₈H₈BrNO₄S Molecular Weight: 318.12 g/mol Key Feature: Bromine substituent at the para position. Impact: The larger bromine atom may enhance hydrophobic interactions in crystal packing, as evidenced by its stable crystal structure with R factor = 0.058 .
Aryl- and Cyclohexyl-Substituted Derivatives
Structural and Crystallographic Comparisons
*Note: Data for this compound are inferred from analogues.
Biological Activity
2-(4-Cyclohexylbenzenesulfonamido)acetic acid is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and safety profiles.
Chemical Structure and Properties
The molecular structure of this compound features a cyclohexyl group attached to a benzenesulfonamide moiety, which is known to influence its interaction with biological targets. The sulfonamide group is significant for its ability to form hydrogen bonds, enhancing binding affinity to target enzymes.
The primary mechanism of action for this compound appears to involve selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. Recent studies have shown that this compound exhibits potent COX-2 inhibitory activity with an IC50 value comparable to established COX-2 inhibitors like celecoxib .
Table 1: Comparative COX-2 Inhibition Potency
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.06 |
| Celecoxib | 0.05 |
| Mefenamic acid | 1.98 |
Anti-inflammatory Effects
In vivo studies have demonstrated significant anti-inflammatory effects of this compound. For instance, in a carrageenan-induced paw edema model, the compound reduced paw thickness significantly, achieving a reduction rate of up to 68% compared to control groups . Additionally, it effectively lowered levels of pro-inflammatory cytokines such as TNF-α and prostaglandin E2 (PGE2), which are critical mediators in inflammatory responses.
Case Studies
A notable study evaluated the compound's effects on inflammatory markers in rat models. The results indicated that administration of this compound led to a decrease in TNF-α levels by approximately 61% and PGE2 by about 60% . These findings suggest that the compound not only alleviates inflammation but also modulates key signaling pathways involved in pain and inflammation.
Safety Profile
Safety assessments conducted alongside efficacy studies revealed no significant adverse effects on renal or hepatic functions at therapeutic doses. Parameters such as serum creatinine and liver enzymes (AST and ALT) remained within normal ranges, indicating a favorable safety profile for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
